molecular formula C46H78N2O15 B10784099 Cerapp_20829

Cerapp_20829

Cat. No.: B10784099
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cerapp_20829 is a chemical compound studied extensively for its interaction with estrogen receptors. It is part of the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP), which aims to predict the estrogen receptor activity of various chemicals using computational models. This compound is significant in the field of toxicology and environmental health due to its potential endocrine-disrupting properties .

Chemical Reactions Analysis

Cerapp_20829 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cerapp_20829 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the estrogen receptor activity of various chemicals, helping researchers understand the potential endocrine-disrupting effects of these compounds. This information is crucial for risk assessment and regulatory purposes, especially within the U.S. Environmental Protection Agency’s Endocrine Disruptor Screening Program .

Mechanism of Action

The mechanism of action of Cerapp_20829 involves its interaction with estrogen receptors. It binds to these receptors, potentially mimicking or blocking the effects of natural hormones. This interaction can lead to various biological effects, including changes in gene expression and cellular function. The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can act as both an agonist and antagonist of estrogen receptors .

Comparison with Similar Compounds

Cerapp_20829 is unique compared to other similar compounds due to its specific structure and activity profile. Similar compounds include other estrogen receptor modulators, such as tamoxifen and raloxifene. These compounds also interact with estrogen receptors but may have different binding affinities and biological effects. The uniqueness of this compound lies in its specific predictive models and the consensus approach used in CERAPP to evaluate its activity .

Properties

IUPAC Name

[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLKTCKAYXVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860326
Record name CERAPP_20829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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